molecular formula C17H22N2O4S2 B2477586 N,2,4,6-tetramethyl-3-[methyl(phenylsulfonyl)amino]benzenesulfonamide CAS No. 831212-40-9

N,2,4,6-tetramethyl-3-[methyl(phenylsulfonyl)amino]benzenesulfonamide

Cat. No. B2477586
CAS RN: 831212-40-9
M. Wt: 382.49
InChI Key: FTSBAZYYRAKCTD-UHFFFAOYSA-N
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Description

“N,2,4,6-tetramethyl-3-[methyl(phenylsulfonyl)amino]benzenesulfonamide”, also known as TMB, is a chemical compound that belongs to the class of sulfonamides. It has a molecular formula of C17H22N2O4S2 and an average mass of 382.498 Da .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Structural Characterization: Research has focused on synthesizing various structural isomers of related benzenesulfonamides and analyzing their molecular-electronic structures. For instance, Rublova et al. (2017) synthesized two isomeric forms and characterized them using X-ray single-crystal diffraction, revealing their molecular crystal organization and intramolecular hydrogen bonds (Rublova et al., 2017).

Biological Applications and Potential

  • Biological Evaluation as Inhibitors

    Studies have evaluated derivatives of benzenesulfonamides for their biological activity, particularly as inhibitors. For example, Oinuma et al. (1991) synthesized a novel series of benzenesulfonamides and evaluated them as phospholipase A2 inhibitors, showing significant biological activity (Oinuma et al., 1991).

  • Photodynamic Therapy Application

    Pişkin et al. (2020) developed new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, showing potential for use in photodynamic therapy, particularly in cancer treatment due to their high singlet oxygen quantum yield (Pişkin et al., 2020).

Chemical Behavior and Properties

  • Chemical Behavior Analysis

    Zhou and Moore (1994) studied the photochemical decomposition of a related compound, sulfamethoxazole, in acidic aqueous solution, identifying various photoproducts and postulating the formation pathways (Zhou & Moore, 1994).

  • Spectroscopic Characterization and Antimicrobial Activity

    Demircioğlu et al. (2018) synthesized novel sulfonamide derivatives, characterizing them through spectroscopic methods and evaluating their antimicrobial activities (Demircioğlu et al., 2018).

  • Rotational Spectroscopy Study

    Vigorito et al. (2022) investigated benzenesulfonamides using rotational spectroscopy to determine their conformations and the influence of different substituents on their structures (Vigorito et al., 2022).

Mechanism of Action

Target of Action

Benzenesulfonamide derivatives are known to inhibit human carbonic anhydrase b . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

Benzenesulfonamide derivatives are known to inhibit carbonic anhydrase activity . This inhibition could potentially disrupt the balance of carbon dioxide and bicarbonate in cells, affecting various physiological processes.

properties

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-N,2,4,6-tetramethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S2/c1-12-11-13(2)17(24(20,21)18-4)14(3)16(12)19(5)25(22,23)15-9-7-6-8-10-15/h6-11,18H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSBAZYYRAKCTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N(C)S(=O)(=O)C2=CC=CC=C2)C)S(=O)(=O)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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